molecular formula C15H22ClN3O B2404377 N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride CAS No. 1568634-86-5

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride

Cat. No. B2404377
M. Wt: 295.81
InChI Key: JVZKHLPVQGOXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride” is a complex organic compound. The indole group suggests that it might be a derivative of tryptamine, a naturally occurring biogenic amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by reacting tryptamine with other agents. For example, a compound was prepared by reacting tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .

Scientific Research Applications

Enzymatic Inhibition and Therapeutic Applications

  • Urease Inhibition: A study explored the synthesis of novel indole-based oxadiazole scaffolds, including derivatives of 4-(1H-indol-3-yl)butanamide, demonstrating potent in vitro urease inhibitory potential. These compounds, due to their enzyme inhibition capabilities, could be valuable in drug designing programs (Nazir et al., 2018).
  • Antiamylase Activity: Compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride were found to exhibit significant alpha-amylase inhibitory activity, comparable to standard inhibitors. This suggests potential applications in managing conditions like diabetes (Mathew et al., 2015).

Antimicrobial and Antitumor Potential

  • Antimicrobial Activities: Indole derivatives, including those similar to the compound , have been synthesized and demonstrated significant antimicrobial activities against various microbial strains. This highlights their potential in developing new antimicrobial agents (Anekal & Biradar, 2012).
  • Cytotoxicity and Antitumor Properties: A study identified a cytotoxic indole-3-ethenamide with moderate effectiveness against certain cancer cell lines, suggesting the potential of related indole derivatives in cancer therapeutics (Wang et al., 2011).

Chemical Synthesis and Material Science

  • Synthesis of Novel Derivatives: Research into the synthesis of new indole derivatives, including N-substituted butanamides, has led to the development of compounds with varied applications, from pharmaceuticals to materials science (Bobowski, 1983).
  • Water-Soluble Derivatives: The preparation of water-soluble indole N-acyl and N-carbamic esters related to the compound has been reported. These derivatives have potential applications as antiviral agents (Harnden et al., 1979).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-16-9-4-7-15(19)17-10-8-12-11-18-14-6-3-2-5-13(12)14;/h2-3,5-6,11,16,18H,4,7-10H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZKHLPVQGOXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NCCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.